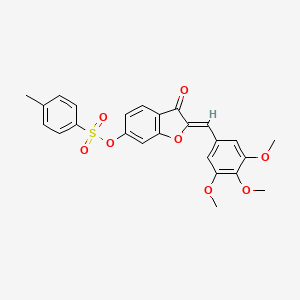

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Description

This compound features a benzofuran core substituted with a (Z)-configured 3,4,5-trimethoxybenzylidene group at the 2-position and a 4-methylbenzenesulfonate (tosylate) ester at the 6-position. Its molecular formula is C25H22O9S, with an average mass of 498.502 g/mol and a monoisotopic mass of 498.098453 g/mol .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8S/c1-15-5-8-18(9-6-15)34(27,28)33-17-7-10-19-20(14-17)32-21(24(19)26)11-16-12-22(29-2)25(31-4)23(13-16)30-3/h5-14H,1-4H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYMEQJBWNMNY-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a cytoskeletal protein that plays a crucial role in mitosis by providing the cell with its shape and structure. The compound’s 3,4,5-trimethoxyphenyl (TMP) group is known to effectively inhibit tubulin.

Mode of Action

The compound interacts with the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction triggers conformational changes in the tubulin dimer, leading to the destabilization of microtubules. The TMP group plays a critical role in this interaction, anchoring the compound in the CBS via hydrophobic interactions.

Biochemical Pathways

The compound’s interaction with tubulin disrupts the dynamics of microtubule polymerization and depolymerization. This disruption leads to the loss of lateral contacts in microtubules, promoting their destabilization. As a result, the compound affects the mitotic spindle formation during cell division, causing mitotic arrest of rapidly dividing cancer cells.

Biological Activity

The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic derivative with potential therapeutic applications. Its structural complexity and the presence of various functional groups suggest significant biological activity. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C25H22O9S

- Molecular Weight : 498.5 g/mol

- IUPAC Name : [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate

The compound exhibits its biological effects primarily through interactions with specific proteins and enzymes:

-

Target Proteins :

- Tubulin : Inhibits tubulin polymerization, disrupting microtubule formation essential for cell division.

- Heat Shock Protein 90 (Hsp90) : Inhibits Hsp90, affecting protein folding and stability.

- Thioredoxin Reductase (TrxR) : Impacts redox balance within cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Alters epigenetic regulation.

- P-glycoprotein (P-gp) : Affects drug efflux mechanisms in multidrug resistance.

-

Biochemical Pathways :

- Disruption of mitotic spindle formation leads to cell cycle arrest and apoptosis.

- Modulation of oxidative stress responses through TrxR inhibition.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Apoptosis Induction

Research indicates that treatment with this compound results in increased apoptosis in cancer cells:

- Mechanism : Induces intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

- Cytokine Inhibition : Reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

- Study on Breast Cancer Cells

- A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).

- Prostate Cancer Xenograft Model

- In vivo studies using a PC-3 xenograft model showed significant tumor growth inhibition when treated with the compound compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics with a bioavailability estimated at approximately 60%.

- Metabolism : Primarily metabolized by liver enzymes; potential interactions with other drugs due to shared metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-Methoxybenzenesulfonate Analog

- Structure : Replaces the 4-methyl group in the tosylate with a 4-methoxy group.

- Molecular Formula: C25H22O10S (monoisotopic mass: 498.098 g/mol).

Benzoate Ester Analogs

- Example 1 : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate

- Example 2: [(2Z)-2-[(E)-3-(2-methoxyphenyl)allylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate Structure: Allylidene group (prop-2-enylidene) instead of benzylidene.

Methanesulfonate Analog

- Structure: [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate Molecular Formula: C20H20O9S (monoisotopic mass: 406.072 g/mol). Impact: The smaller methanesulfonate group reduces steric hindrance but may decrease stability compared to the bulkier tosylate. The 2,4,5-trimethoxy substitution on the benzylidene alters electronic effects relative to 3,4,5-trimethoxy .

Physicochemical Properties

Q & A

Q. How does this compound compare to other benzofuran derivatives in anticancer research?

- Structural Comparison : The 3,4,5-trimethoxy group enhances DNA intercalation vs. simpler methyl derivatives .

- Functional Advantage : The tosyl group improves cellular uptake compared to carboxylate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.